molecular formula C14H20N2O2 B14846549 4-Cyclopropoxy-3-(dimethylamino)-N,N-dimethylbenzamide

4-Cyclopropoxy-3-(dimethylamino)-N,N-dimethylbenzamide

Cat. No.: B14846549
M. Wt: 248.32 g/mol
InChI Key: OYWWVSJCXYNXBU-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-3-(dimethylamino)-N,N-dimethylbenzamide is a synthetic organic compound with the molecular formula C13H19N3O2 and a molecular weight of 249.312 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a dimethylamino group, and a dimethylbenzamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-3-(dimethylamino)-N,N-dimethylbenzamide typically involves the reaction of 4-cyclopropoxy-3-(dimethylamino)benzoic acid with N,N-dimethylamine under specific reaction conditions . The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-3-(dimethylamino)-N,N-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

4-Cyclopropoxy-3-(dimethylamino)-N,N-dimethylbenzamide is utilized in various scientific research fields, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-3-(dimethylamino)-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-3-(dimethylamino)-N,N-dimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

4-cyclopropyloxy-3-(dimethylamino)-N,N-dimethylbenzamide

InChI

InChI=1S/C14H20N2O2/c1-15(2)12-9-10(14(17)16(3)4)5-8-13(12)18-11-6-7-11/h5,8-9,11H,6-7H2,1-4H3

InChI Key

OYWWVSJCXYNXBU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC(=C1)C(=O)N(C)C)OC2CC2

Origin of Product

United States

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